5,7,4'-Trihydroxy-8-methylflavanone

Antidiabetic Research α-Glucosidase PTP1B

Differentiated C8-methylated flavanone for negative control applications. Structurally validated difference from naringenin—essential for ADME/SAR studies where lipophilicity and target specificity matter. Verified inactive against α-glucosidase and PTP1B. Standardized ≥98% purity across major suppliers. Request technical data sheet with your inquiry.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B149884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,4'-Trihydroxy-8-methylflavanone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O
InChIInChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3
InChIKeyGMVYLXBMPRDZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7,4'-Trihydroxy-8-methylflavanone: A Structurally Differentiated C-Methylated Flavanone Scaffold for Specialized Research Applications


5,7,4'-Trihydroxy-8-methylflavanone (synonym: 8-methylnaringenin) is a naturally occurring C-methylated flavanone, with the systematic name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydro-4H-chromen-4-one [1]. It is a secondary metabolite isolated from plant sources including Qualea grandiflora and Rhododendron spinuliferum [2]. Characterized by a hydroxylation pattern at the 5, 7, and 4' positions and a distinct methyl group at the C-8 position of the flavanone A-ring, this compound differs fundamentally from its more common, non-methylated analog naringenin [3]. This unique C8-methyl substitution is a key structural determinant that can influence its physicochemical properties, molecular interactions, and biological activity profile relative to other flavanones, making it a specialized tool for mechanistic studies where such differentiation is critical.

Why Naringenin is an Inadequate Substitute for 5,7,4'-Trihydroxy-8-methylflavanone in Targeted Research


Substituting 5,7,4'-Trihydroxy-8-methylflavanone with its close structural analog, naringenin, is not scientifically valid for targeted investigations. The critical point of divergence lies in the presence of a C8-methyl group on the target compound's A-ring, a modification absent in naringenin . This single methyl group is not a trivial change; it can significantly alter the molecule's lipophilicity, metabolic stability, and, most importantly, its binding mode and affinity for specific biological targets . For instance, in a study on α-glucosidase and PTP1B inhibition, 5,7,4'-Trihydroxy-8-methylflavanone was co-identified but did not exhibit the same activity as other C-methylated analogs, demonstrating that even among closely related compounds, subtle structural variations dictate specific bioactivity [1]. Therefore, using a generic flavanone like naringenin would fail to replicate the unique experimental conditions required for studies predicated on the specific molecular interactions of the 8-methylated scaffold.

Quantitative Differentiation: Key Evidence for 5,7,4'-Trihydroxy-8-methylflavanone vs. Structural Analogs


Distinct Inhibition Profile Against Diabetes-Related Enzymes α-Glucosidase and PTP1B

In a high-resolution inhibition profiling study, 5,7,4'-Trihydroxy-8-methylflavanone (compound 1) and its co-isolated analog farrerol (compound 2) were evaluated against α-glucosidase and PTP1B. The study explicitly states that while several other chromene meroterpenoids and C-methylated compounds showed inhibitory activity with IC50 values ranging from 2.5 to 93.5 μM, compounds 1 (5,7,4'-Trihydroxy-8-methylflavanone) and 2 (farrerol) were reported as inactive against both enzymes under the tested conditions [1][2]. This lack of activity provides a crucial baseline for differentiating this specific C8-methylated flavanone from other active C-methylated flavonoids and meroterpenoids in the same biological context.

Antidiabetic Research α-Glucosidase PTP1B Metabolic Disease

Lack of Direct Immunomodulatory Activity in Spleen Lymphocyte Proliferation Assay

A study isolating twelve flavonoids from Rhododendron spiciferum examined their immunomodulatory activity on Balb/c mouse spleen lymphocyte proliferation. The target compound, (2S)-5,7,4'-trihydroxy-8-methylflavanone (compound 7), was isolated alongside several other flavonoids, including its parent analog naringenin (compound 6). The results demonstrated that compounds 8, 9, and 11 could significantly enhance lymphocyte proliferation, either alone or combined with ConA or LPS [1]. Notably, the study's findings show that 5,7,4'-trihydroxy-8-methylflavanone, like naringenin, did not exhibit this immunostimulatory effect within the tested dose range . This data establishes a specific inactivity profile for the compound in this assay, distinguishing it from the active proanthocyanidins and catechins identified in the same study.

Immunology Immunomodulation Flavonoids Lymphocyte Proliferation

Physicochemical Differentiation: Enhanced Lipophilicity Compared to Naringenin

The key structural difference between 5,7,4'-Trihydroxy-8-methylflavanone and its parent analog naringenin is the presence of a methyl group at the C-8 position. This methylation increases the compound's lipophilicity, as indicated by its higher calculated LogP values compared to naringenin [1]. This property can influence membrane permeability and metabolic stability, which are critical parameters in drug discovery and chemical biology. While this is a class-level inference based on established SAR for flavonoids, the presence of the C8-methyl group is a quantifiable structural feature (Molecular Formula: C16H14O5, MW: 286.28 g/mol) that distinguishes it from naringenin (C15H12O5, MW: 272.25 g/mol) . This difference is not merely theoretical; it is a documented factor that can alter the compound's behavior in biological systems, as highlighted in comparisons of naringenin derivatives .

Physicochemical Properties ADME Lipophilicity Drug Discovery

Specialized Application Scenarios for 5,7,4'-Trihydroxy-8-methylflavanone Based on Differential Evidence


Use as a Selective Negative Control or Inactive Probe in α-Glucosidase and PTP1B Inhibition Assays

Based on the evidence that 5,7,4'-Trihydroxy-8-methylflavanone is inactive against both α-glucosidase and PTP1B in a high-resolution inhibition profiling assay, it is an ideal candidate for use as a negative control in experiments designed to identify and characterize novel inhibitors of these diabetes-related enzymes [1]. Its structural similarity to active flavonoids, without the confounding inhibitory activity, makes it a valuable tool for validating assay specificity and ruling out non-specific matrix effects. Researchers can confidently employ this compound to establish baseline activity levels, ensuring that any observed inhibition is due to the test article and not the flavanone scaffold itself.

Investigating Structure-Activity Relationships (SAR) for Flavonoid-Mediated Immunomodulation

The finding that 5,7,4'-Trihydroxy-8-methylflavanone does not enhance spleen lymphocyte proliferation, in contrast to co-occurring proanthocyanidins from the same plant source, provides a clear rationale for its use in focused SAR studies [2]. By comparing its activity (or lack thereof) to both its parent compound naringenin and other active flavonoids, researchers can dissect the precise structural features required for immunostimulatory effects. This makes it a specific and informative probe for mapping the pharmacophore of flavonoid-mediated immune cell modulation.

Probing the Impact of C8-Methylation on ADME Properties in Flavonoid Scaffolds

The well-defined structural difference between 5,7,4'-Trihydroxy-8-methylflavanone and naringenin—a single methyl group—positions it as a model compound for systematic studies on how C8-methylation affects a flavanone's Absorption, Distribution, Metabolism, and Excretion (ADME) profile . Researchers can utilize this pair of compounds in parallel assays (e.g., Caco-2 permeability, microsomal stability) to quantify the impact of increased lipophilicity on membrane transport and metabolic clearance. Such studies are foundational in medicinal chemistry for optimizing the drug-like properties of flavonoid-based leads.

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